Azelastine/fluticasone propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

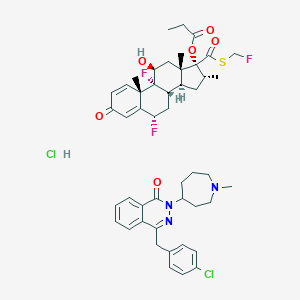

Azelastine and fluticasone propionate are two active pharmaceutical ingredients combined in a nasal spray formulation to treat allergic rhinitis. Azelastine hydrochloride is a potent long-acting antihistamine, classified as a phthalazinone derivative, while fluticasone propionate is a synthetic corticosteroid. This combination is designed to relieve symptoms associated with moderate to severe seasonal and perennial allergic rhinitis, such as sneezing, nasal congestion, and itchy or runny nose .

The formulation typically contains 137 micrograms of azelastine hydrochloride and 50 micrograms of fluticasone propionate per actuation, delivered as a metered-dose nasal spray. The product is characterized by its white, homogeneous suspension and is administered intranasally .

Azelastine hydrochloride exhibits its pharmacological effects primarily through its action as an H1 receptor antagonist, blocking the effects of histamine, a key mediator in allergic reactions. Fluticasone propionate works by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and other mediators involved in inflammation .

The metabolic pathways for these compounds involve various cytochrome P450 enzymes. For instance, azelastine is metabolized mainly by CYP3A4, CYP2D6, and CYP2C19 into its active metabolite N-desmethylazelastine. Fluticasone propionate undergoes rapid hepatic metabolism to an inactive carboxylic acid metabolite primarily via CYP3A4 .

The biological activity of azelastine hydrochloride includes:

- H1 receptor antagonism: Reduces symptoms of allergic reactions.

- Mast cell stabilization: Prevents the release of histamine and other mediators from mast cells.

- Anti-inflammatory effects: Reduces inflammation associated with allergic rhinitis.

Fluticasone propionate exhibits:

- Anti-inflammatory properties: Inhibits the expression of inflammatory genes.

- Immunosuppressive effects: Reduces the activity of immune cells involved in allergic responses.

The combination of these two agents leads to enhanced therapeutic efficacy compared to monotherapy with either agent alone .

The synthesis of azelastine hydrochloride involves multi-step organic reactions starting from simpler phthalazinone derivatives. Key steps include:

- Formation of the phthalazinone core.

- Introduction of substituents to create the azelastine structure.

- Hydrochlorination to yield azelastine hydrochloride.

Fluticasone propionate is synthesized through:

- The reaction of steroid precursors with fluorinated reagents.

- Multiple steps involving oxidation and esterification to achieve the final trifluorinated corticosteroid structure.

Both compounds require careful control of reaction conditions to ensure high purity and yield .

The primary application of azelastine and fluticasone propionate is in treating allergic rhinitis. This combination therapy is particularly effective for patients who do not achieve adequate symptom relief with monotherapy using either an antihistamine or a corticosteroid alone. It is indicated for both seasonal and perennial forms of allergic rhinitis in adults and children aged 12 years and older .

Other potential applications include:

- Treatment of rhinitis associated with non-allergic triggers.

- Use in conjunction with other therapies for more complex allergic conditions.

Several compounds exhibit similar therapeutic effects in treating allergic rhinitis. Below are some comparable agents:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Desloratadine | Antihistamine | H1 receptor antagonist | Longer half-life than traditional antihistamines |

| Budesonide | Corticosteroid | Anti-inflammatory via glucocorticoid receptor | Often used as a nebulizer for asthma |

| Levocetirizine | Antihistamine | H1 receptor antagonist | Less sedating than older antihistamines |

| Momethasone furoate | Corticosteroid | Anti-inflammatory via glucocorticoid receptor | Potent anti-inflammatory effects |

The uniqueness of azelastine/fluticasone propionate lies in its dual-action formulation that combines antihistaminic and anti-inflammatory properties in a single delivery system, providing comprehensive relief from allergic symptoms that may not be achievable with single-agent therapies .

Azelastine Hydrochloride Synthesis

Azelastine hydrochloride, chemically known as 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1-H-azepin-4-yl)-1-(2H)-phthalazin-one hydrochloride, represents a phthalazinone derivative that requires sophisticated synthetic approaches for industrial production [1] [2] [3]. The synthesis of azelastine hydrochloride involves multiple synthetic routes, with the most commonly employed methodology utilizing a two-step cyclization process starting from specific aromatic precursors [1] [4].

The primary synthetic route begins with the cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate using sodium hydroxide in aqueous medium [1]. This initial step produces 4-(p-chlorobenzyl)-1-(2H)-phthalazinone as the key intermediate [1]. The subsequent condensation reaction involves this intermediate with 2-(2-chloroethyl)-N-methylpyrrolidine under basic conditions in hot water to yield the final azelastine structure [1].

An alternative synthetic approach utilizes N-methylhexahydroazepin-4-one hydrochloride and benzohydrazine to form hydrazone intermediates [4]. This methodology employs potassium borohydride reduction followed by condensation with 2-(p-chlorophenylacetyl)benzoic acid to produce 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-azepine-4-yl)-1-(2H)-phthalazine hydrochloride [4]. The reaction conditions involve stirring at room temperature for 1-5 hours, followed by cooling and treatment with methanolic potassium hydroxide solution [4].

Key Intermediate Derivatives

The synthesis of azelastine hydrochloride relies heavily on the preparation and utilization of several critical intermediate compounds that serve as building blocks in the overall synthetic pathway [5] [6]. The most significant intermediate is 1-methylazepan-4-one hydrochloride, which serves as a crucial structural component in the final molecular architecture [5].

| Intermediate Compound | Chemical Formula | Molecular Weight | Synthesis Yield | Reference |

|---|---|---|---|---|

| 1-Methylazepan-4-one hydrochloride | C7H13NO·HCl | 163.65 | 80.4% | [6] |

| 4-(4-Chlorobenzyl)-1-(2H)-phthalazinone | C15H11ClN2O | 270.71 | Not specified | [1] |

| 4-(Aminomethyl)-1-methylpiperidin-4-ol | C7H16N2O | 144.21 | 74% | [6] |

The synthesis of 1-methylazepan-4-one hydrochloride involves a multi-step process beginning with 1-methylpiperidin-4-one [6]. The initial step involves nitromethane addition using sodium methoxide as a catalyst in ethanol, yielding 1-methyl-4-(nitromethyl)piperidin-4-ol with an 80.4% yield [6]. Subsequently, reduction using Raney nickel under hydrogen atmosphere produces 4-(aminomethyl)-1-methylpiperidin-4-ol with a 74% yield [6]. The final cyclization step employs glacial acetic acid treatment to form the desired azepanone structure [6].

Another critical intermediate in azelastine synthesis is the phthalazinone core structure [7] [8]. The formation of 4-benzylphthalazin-1(2H)-ones involves palladium-catalyzed amination reactions with various alkyl and aryl amines [7]. These reactions typically utilize 4-bromophthalazinones as starting materials, which undergo nucleophilic substitution under controlled conditions [7]. The palladium-catalyzed coupling reactions demonstrate high efficiency when the coordination of amine substrates occurs prior to the addition of bromolactam intermediates [7].

Chiral Resolution Methodologies

The chiral resolution of azelastine presents significant challenges due to the presence of multiple stereogenic centers within the molecular structure [9] [10]. High-performance liquid chromatography-based chiral separation methodologies have been developed to achieve efficient enantiomeric resolution of azelastine and related antihistamine compounds [10].

Conalbumin-conjugated silica gel represents a novel chiral stationary phase specifically developed for azelastine resolution [9]. This methodology achieves effective separation through protein-based chiral recognition mechanisms [9]. The optimization of chromatographic conditions involves careful adjustment of mobile phase pH, organic solvent concentration, and salt content to maximize resolution efficiency [9]. Temperature effects on capacity factors and resolution parameters have been systematically evaluated to establish optimal operating conditions [9].

The use of Chiralpak IA and Chiralpak ID columns has demonstrated superior enantioselectivity for azelastine separation compared to conventional chiral stationary phases [10]. Baseline separation of azelastine enantiomers can be achieved using acetonitrile-water-ammonia solution mobile phase systems with volumetric ratios of 90:10:0.1 [10]. The resolution factor reaches values exceeding 3.82 under optimized conditions, indicating excellent chromatographic separation [10].

| Chiral Stationary Phase | Mobile Phase | Resolution Factor | Selectivity | Reference |

|---|---|---|---|---|

| Conalbumin-conjugated silica gel | Aqueous with pH control | Not specified | Good | [9] |

| Chiralpak ID | Acetonitrile-water-ammonia (90:10:0.1) | 3.82 | Excellent | [10] |

| Chiralpak IA | Organic modifier systems | Not specified | Superior | [10] |

Fluticasone Propionate Synthesis

The synthesis involves multiple critical steps including steroidal backbone modifications, selective fluorination reactions, and esterification processes [12] [14]. The preparation of fluticasone propionate from flumethasone involves oxidation reactions using periodate-based reagents, followed by fluorodecarboxylation and esterification procedures [15] [14].

Steroidal Backbone Modifications

The modification of the steroidal backbone in fluticasone propionate synthesis requires sophisticated chemical transformations that preserve the essential three-dimensional architecture while introducing functional groups at specific positions [16] [17]. The steroidal framework exhibits remarkable rigidity throughout the synthetic pathway, with significant conformational changes occurring primarily at the 17β- and 17α-substitution sites [16].

The initial steroidal backbone preparation involves the oxidation of flumethasone using periodic acid in tetrahydrofuran-water systems [15]. This reaction proceeds under controlled temperature conditions of 0-20°C for approximately 2 hours, yielding the oxidized intermediate with 99.12% yield and 98% purity [15]. The periodic acid concentration is maintained at 10% mass fraction to ensure optimal reaction efficiency [15].

| Reaction Step | Starting Material | Reagent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Oxidation | Flumethasone | Periodic acid (10%) | 0-20°C, 2h | 99.12% | 98% | [15] |

| Backbone modification | Compound I | Various | Controlled | Variable | High | [15] |

Subsequent modifications involve protection strategies for reactive functional groups, followed by selective transformations at specific carbon centers [18]. The 16,17-unsaturated corticosteroid intermediates play crucial roles in the synthetic sequence, requiring careful elimination of 17-acyloxy groups [18]. Acylation of 17α-hydroxyl groups involves the formation of 17α,21-orthoesters, which upon hydrolysis yield the desired 17α-acetate derivatives [18].

Fluorination and Esterification Strategies

The fluorination and esterification of fluticasone propionate represent critical synthetic transformations that determine the final pharmacological properties of the compound [12] [19] [20]. Modern synthetic approaches have replaced toxic and explosive reagents like bromofluoromethane with safer alternatives such as silver nitrate and Selectfluor in decarboxylative fluorination reactions [12] [14].

The fluorination process utilizes electrophilic fluorinating agents under carefully controlled conditions [19] [21]. Selectfluor represents a safe and effective fluorination reagent that enables stereospecific introduction of fluorine atoms at specific positions [20]. The reaction typically proceeds in acetonitrile or dichloromethane solvents, with reaction temperatures maintained to ensure optimal stereoselectivity [20].

| Fluorination Method | Reagent | Solvent | Temperature | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Electrophilic | Selectfluor | Acetonitrile | Controlled | High α-selectivity | [20] |

| Decarboxylative | AgNO3/Selectfluor | Various | Ambient | Excellent | [12] |

| Traditional | BrCH2F | Organic | Variable | Moderate | [14] |

The esterification strategy involves the introduction of propionate ester groups at the 17α-position [17] [13]. This transformation typically utilizes propionyl chloride or propionic anhydride in the presence of base catalysts [13]. The reaction conditions must be carefully optimized to prevent competing reactions and ensure high regioselectivity [13]. The resulting fluticasone propionate exhibits enhanced receptor binding affinity compared to non-esterified analogs [17].

Advanced synthetic routes incorporate environmentally friendly oxidizing agents such as sodium hypochlorite or sodium hypobromite as alternatives to traditional periodate reagents [12] [14]. These modifications reduce both cost and environmental impact while maintaining comparable reaction yields [12]. The fluorodecarboxylation step benefits from the replacement of bromofluoromethane with silver nitrate-Selectfluor combinations, eliminating the use of ozone-depleting substances [14].

Combinatorial Formulation Challenges

The development of stable combinatorial formulations containing both azelastine hydrochloride and fluticasone propionate presents significant manufacturing challenges due to the distinct physicochemical properties of these compounds [22] [23] [24]. The formulation must maintain chemical stability while ensuring optimal drug delivery characteristics and avoiding potential incompatibilities between the active pharmaceutical ingredients [25].

Azelastine hydrochloride exhibits sparingly soluble characteristics in water while demonstrating solubility in ethanol and dichloromethane [26]. In contrast, fluticasone propionate is practically insoluble in water and sparingly soluble in dichloromethane [26]. These solubility differences necessitate careful selection of excipients and formulation strategies to achieve homogeneous distribution within the final product [25].

The manufacturing process involves the preparation of separate solutions for each active ingredient, followed by controlled mixing procedures [25]. The azelastine hydrochloride solution preparation occurs first, utilizing appropriate co-solvents to ensure complete dissolution [25]. Subsequently, fluticasone propionate is incorporated as a pre-suspended formulation, requiring precise particle size control to maintain consistent drug delivery characteristics [25].

| Formulation Parameter | Azelastine HCl | Fluticasone Propionate | Combined System | Reference |

|---|---|---|---|---|

| Water Solubility | Sparingly soluble | Practically insoluble | Complex | [26] |

| Particle Size Control | Standard | Critical for suspension | Tightly controlled | [25] |

| Chemical Stability | Good | Requires protection | Challenging | [23] |

| Manufacturing Complexity | Moderate | High | Very high | [25] |

Quality control parameters for the combinatorial formulation include particle size distribution, delivered dose uniformity, and stability under various storage conditions [23] [25]. The analytical methodology must capable of simultaneous determination of both active ingredients while detecting potential degradation products [23]. High-performance liquid chromatography methods with gradient elution systems have been developed to achieve adequate separation of all components [23].

Azelastine demonstrates potent and selective histamine H₁ receptor antagonism through specific binding kinetics that distinguish it from other antihistamine compounds. The pharmacodynamic profile reveals a high-affinity interaction with human H₁ receptors, with binding affinity values ranging from 2.2-6.5 µM in specialized assay systems [1]. The compound exhibits remarkable association kinetics, with an association rate constant (kon) of 106 × 10⁶ min⁻¹·M⁻¹, which represents one of the highest values among clinically utilized antihistamines [2].

The dissociation dynamics of azelastine from H₁ receptors demonstrate exceptional receptor retention characteristics. The dissociation rate constant (koff) measures 0.042 min⁻¹, indicating significantly slower receptor release compared to first-generation antihistamines such as diphenhydramine, which exhibits a koff of 2.70 min⁻¹ [2]. This favorable dissociation profile translates to extended receptor occupancy periods, with functional antagonism persisting for at least 18 hours following washout procedures in tissue preparations [3].

The equilibrium binding characteristics reveal that azelastine reaches steady-state receptor binding within approximately 41 minutes, establishing rapid therapeutic onset while maintaining prolonged duration of action [3]. Tissue retention studies demonstrate a half-life of 35.7 hours for intranasal azelastine administration, substantially exceeding the 25-hour half-life observed with oral dosing [4]. This extended tissue retention contributes to the sustained therapeutic efficacy observed in clinical applications.

Comparative receptor affinity analyses indicate that azelastine possesses several-fold greater binding affinity for H₁ receptors than chlorpheniramine, a prototypical first-generation antihistamine [5]. The compound demonstrates selective H₁ receptor antagonism with minimal affinity for H₂ receptors, beta-adrenergic receptors, or muscarinic receptors, with IC₅₀ values for these off-target receptors exceeding those for H₁ receptors by more than two logarithmic units [6].

Glucocorticoid Receptor Binding Kinetics

Fluticasone propionate exhibits exceptional glucocorticoid receptor binding characteristics that account for its potent anti-inflammatory activity. The equilibrium dissociation constant (Kd) ranges from 0.49-0.51 nM, representing one of the highest binding affinities among clinically available corticosteroids [7] [8]. This binding affinity translates to a relative receptor affinity (RRA) of 1775-1910 when referenced against dexamethasone (RRA = 100), demonstrating approximately 18-fold greater receptor affinity than the reference glucocorticoid [7] [8].

The association kinetics reveal rapid receptor engagement, with an association rate constant (kon) of 21.17 ± 0.56 × 10⁵ L/mol/min [8]. This fast association rate facilitates rapid nuclear translocation and gene expression modifications within minutes of receptor binding [9]. The dissociation kinetics demonstrate exceptional receptor retention, with a dissociation rate constant (koff) of 10.73 ± 0.65 × 10⁻⁴ min⁻¹, resulting in a receptor complex half-life of 10.0-10.8 hours [7] [8].

The prolonged receptor complex stability enables sustained transcriptional regulation and accounts for the extended duration of anti-inflammatory effects observed clinically. Nuclear translocation studies demonstrate that fluticasone propionate rapidly translocates to the nucleus following receptor binding, where it undergoes conformational changes that promote recruitment of coactivator complexes and chromatin remodeling factors [9].

Receptor selectivity analyses confirm high specificity for glucocorticoid receptors, with minimal cross-reactivity to other steroid receptors including mineralocorticoid, progesterone, and androgen receptors [10]. This selective binding profile minimizes off-target effects while maximizing glucocorticoid-mediated anti-inflammatory responses. The receptor binding duration exceeds 10 hours, providing sustained transcriptional regulation and prolonged therapeutic effects [7].

Synergistic Anti-Inflammatory Pathways

The combination of azelastine and fluticasone propionate generates synergistic anti-inflammatory effects that exceed the therapeutic benefits of either component administered individually. Clinical efficacy data demonstrate that combination therapy produces 28.4-38% improvement in total nasal symptom scores, compared to 16.4-25% improvement with azelastine monotherapy and 20.4-27% improvement with fluticasone propionate monotherapy [11] [12] [13].

The synergistic mechanisms involve complementary pathways that target different phases of the inflammatory cascade. Azelastine provides immediate H₁ receptor antagonism and mast cell stabilization, while fluticasone propionate delivers comprehensive glucocorticoid receptor-mediated anti-inflammatory effects [12] [14]. This dual mechanism approach results in rapid onset of action within 5 minutes, combining the immediate effects of antihistamine activity with the sustained benefits of corticosteroid therapy [12].

Gene expression profiling studies reveal that combination therapy modulates immune gene expression patterns differently than either monotherapy approach. The moderate number of genes affected by the combination indicates utilization of alternative anti-inflammatory pathways while avoiding extensive local immune suppression [15]. This selective gene modulation contributes to enhanced therapeutic efficacy with maintained safety profiles.

Mast Cell Stabilization Mechanisms

Azelastine exerts multifaceted mast cell stabilization effects through both direct membrane interactions and receptor-mediated mechanisms. The compound inhibits histamine release through direct H₁ receptor antagonism while simultaneously preventing mast cell degranulation via reversible inhibition of voltage-dependent L-type calcium channels [5]. This dual mechanism effectively blocks both IgE-dependent and IgE-independent mast cell activation pathways.

The calcium channel inhibition prevents intracellular calcium influx that normally triggers mast cell degranulation and mediator release [5]. This mechanism contributes to reduced release of multiple inflammatory mediators including tryptase, interleukin-6, and various arachidonic acid derivatives [16]. The inhibition encompasses both immediate-phase reactions characterized by rapid histamine release and late-phase reactions involving newly synthesized inflammatory mediators.

Leukotriene production inhibition represents another significant component of mast cell stabilization. Azelastine reduces production of leukotriene B₄ synthase and leukotriene C₄, potentially through inhibition of phospholipase A₂ activity [16]. This leukotriene pathway inhibition contributes to reduced bronchial inflammation and decreased late-phase allergic responses.

The temporal characteristics of mast cell stabilization demonstrate both immediate and sustained effects. Immediate stabilization occurs within minutes through direct membrane interactions, while sustained effects persist for hours through continued receptor occupancy and metabolic pathway inhibition [5]. This prolonged stabilization contributes to the extended duration of therapeutic benefit observed clinically.

Cytokine Expression Modulation

Fluticasone propionate demonstrates comprehensive cytokine expression modulation through glucocorticoid receptor-mediated transcriptional regulation. The compound significantly suppresses expression of multiple pro-inflammatory cytokines including interleukin-1β, interleukin-6, and tumor necrosis factor-α through direct transcriptional repression mechanisms [17]. These effects occur at therapeutically relevant concentrations ranging from 10⁻⁷ to 10⁻⁸ M.

The transcriptional repression involves both direct DNA binding to negative glucocorticoid response elements and indirect protein-protein interactions with transcription factors such as nuclear factor-κB and activator protein-1 [18] [19]. This dual repression mechanism effectively suppresses multiple inflammatory gene networks simultaneously, providing broad-spectrum anti-inflammatory effects.

Specific cytokine modulation includes dose-dependent inhibition of interleukin-13 production, with significant reductions observed at both 10⁻⁷ and 10⁻⁸ M concentrations [20]. Interleukin-4 and interleukin-5 mRNA expression undergo similar suppression, contributing to reduced T-helper type 2 cell-mediated inflammatory responses [20]. Interferon-γ gene expression reduction helps minimize T-helper type 1 inflammatory pathways [21].

Conversely, fluticasone propionate upregulates anti-inflammatory mediators including mitogen-activated protein kinase phosphatase-1, which serves to terminate inflammatory signaling cascades [22]. This selective upregulation of anti-inflammatory genes provides additional therapeutic benefit beyond simple pro-inflammatory cytokine suppression.